molecular formula C12H18ClNO2 B1382583 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride CAS No. 1803561-05-8

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

Cat. No.: B1382583
CAS No.: 1803561-05-8
M. Wt: 243.73 g/mol
InChI Key: QRQGYGQQJMLUMX-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is a non-proteogenic amino acid derivative featuring a mesitylene (2,4,6-trimethylphenyl) side chain. This molecular structure, characterized by the bulky, symmetric trimethylphenyl group attached to the alanine backbone, makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound's steric properties and electronic characteristics, imparted by the aromatic ring system with adjacent methyl groups, influence its conformational behavior and potential intermolecular interactions. This compound serves as a key synthetic intermediate in the development of fine chemicals, pharmaceuticals, and agrochemicals, as supported by patent literature describing similar 2-amino-propanoic acid derivatives as important intermediates for these applications . Researchers utilize this phenylalanine analog in peptide modification studies to explore the effects of steric hindrance and enhanced hydrophobicity on peptide structure, function, and stability. The hydrochloride salt form improves stability and solubility in various reaction conditions. Structural analogs of this compound, such as the (2S)-enantiomer of the free acid (CAS 146277-47-6), are available with high purity (98%) for research applications . The molecular formula of the free base is C12H17NO2 , with a molecular weight of 207.271 g/mol for the free acid form . Applications: Pharmaceutical research intermediate; Peptide chemistry and amino acid research; Building block for chemical synthesis; Substrate for enzyme studies. Handling Notice: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling, and the material should be stored under appropriate conditions.

Properties

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGYGQQJMLUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-05-8
Record name 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Route Overview

The synthesis generally starts from 2,4,6-trimethylbenzaldehyde as the key aromatic precursor. The main synthetic steps include:

  • Aldol Condensation : The 2,4,6-trimethylbenzaldehyde undergoes condensation with glycine or a glycine equivalent to form a β-hydroxy acid intermediate. This step is typically carried out under basic or buffered aqueous conditions to promote nucleophilic addition to the aldehyde.

  • Reduction : The β-hydroxy acid intermediate is then reduced to the corresponding amino acid. Sodium borohydride is a common reducing agent used, although catalytic hydrogenation methods are also employed industrially.

  • Hydrochloride Salt Formation : The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

Reaction Conditions and Optimization

  • Solvent and Base Effects : Research shows that aqueous media with sodium carbonate as a base yield better conversion in condensation steps, due to mild basicity that favors aldol-type reactions without side reactions.

  • Temperature Control : Reaction temperatures ranging from room temperature to 100°C are used depending on the solvent system. For example, reactions in water or ethanol are typically refluxed (~78–100°C) for 3–5 hours to maximize yield.

  • Catalytic Hydrogenation : For reduction, palladium on carbon (Pd/C) catalysts under hydrogen atmosphere provide efficient conversion of intermediates to the amino acid with high selectivity. This method is preferred industrially for scalability and environmental considerations.

  • Continuous Flow Synthesis : Recent advances include the use of continuous flow reactors to improve reaction efficiency, reproducibility, and yield, especially for the reduction step. This method allows precise control of reaction parameters and better heat/mass transfer.

Protective Group Strategies

To prevent side reactions during coupling steps, amine protection (e.g., Boc protection) has been employed in some synthetic pathways. After coupling with the substituted phenyl precursor, deprotection with hydrochloric acid yields the hydrochloride salt of the target amino acid.

Enantiomeric Purity Control

As the compound is chiral, asymmetric synthesis methods have been developed:

  • Asymmetric Hydrogenation : Using chiral catalysts such as Rh(I) or Ru(II) complexes with ligands like BINAP or SYNPHOS achieves enantiomeric excess (ee) values ≥95%, critical for biological activity.

  • Chiral Resolution : Chiral high-performance liquid chromatography (HPLC) and circular dichroism spectroscopy are used to monitor and optimize enantiomeric purity during synthesis.

Data Table: Summary of Preparation Methods and Conditions

Step Method/Agent Conditions Notes
Aldol Condensation 2,4,6-trimethylbenzaldehyde + Glycine Aqueous solvent, Na2CO3 base, reflux (80–100°C), 3–5 h Mild base improves yield and selectivity
Reduction Sodium borohydride / Pd-C catalytic hydrogenation Room temp for NaBH4; H2 gas, Pd-C catalyst, 1–3 atm, rt to 50°C for catalytic Catalytic hydrogenation preferred industrially
Hydrochloride Formation HCl treatment Room temperature, aqueous HCl Converts free amino acid to stable salt
Protective Group Use Boc anhydride (amine protection) Anhydrous conditions, 0–25°C Prevents side reactions during coupling
Enantioselective Catalysis Rh(I)/Ru(II) catalysts with chiral ligands 50 psi H2, 25–50°C Achieves ee ≥95% for biological relevance

Analytical and Stability Considerations in Preparation

  • NMR Characterization : ^1H and ^13C NMR confirm the substitution pattern on the aromatic ring and the amino acid backbone. The methyl groups on the phenyl ring appear as singlets around δ 2.1–2.3 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm.

  • HPLC Purity Assessment : Reverse-phase HPLC with C18 columns and gradients of acetonitrile in 0.1% trifluoroacetic acid (TFA) effectively separates the product from impurities and enantiomers.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (m/z 268.1 for [M+H]^+) and detects side products or adducts.

  • Storage Stability : The hydrochloride salt is best stored in airtight containers at −20°C with desiccants to prevent moisture-induced degradation. Thermal stability is maintained up to ~150°C, but prolonged exposure to >30°C should be avoided to prevent decomposition.

Summary of Research Findings

  • The aldehyde-glycine condensation in aqueous sodium carbonate provides a high-yielding, environmentally benign route to the intermediate β-hydroxy acid.

  • Catalytic hydrogenation using Pd/C is an efficient and scalable method for reducing intermediates to the amino acid, favored over chemical hydride reductions in industrial contexts.

  • Continuous flow synthesis enhances reproducibility and throughput, representing a modern advancement in the compound’s production.

  • Chiral catalysts enable high enantiomeric purity, critical for applications in pharmaceuticals and biochemical research.

  • Protective group strategies and solvent choices significantly influence reaction yields and purity, with DMF and THF commonly used in coupling steps under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as an amino acid supplement.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

    Protein Synthesis: It may influence protein synthesis by incorporating into peptide chains.

    Signal Transduction: It can affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 870483-31-1 C₉H₉ClF₃NO₂ 255.62 3,4,5-Trifluorophenyl High electronegativity due to fluorine; moderate lipophilicity
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride 1251924-17-0 C₁₀H₁₄ClNO₂S Not provided 4-Methylsulfanylphenyl Sulfur-containing group enhances polarizability; potential for redox activity
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride 2199182-62-0 C₁₀H₁₁ClF₃NO₂ 269.65 4-Trifluoromethylphenyl Strong electron-withdrawing effect; increased metabolic stability
2-Amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride 1461705-68-9 C₇H₉ClF₃N₃O₂ 259.61 Trifluoromethylpyrazolyl Heterocyclic substituent; versatile scaffold for drug design
Target compound : this compound Not available C₁₂H₁₈ClNO₂ ~259.7 (estimated) 2,4,6-Trimethylphenyl High steric bulk; electron-donating methyl groups enhance lipophilicity
Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4,6-trimethylphenyl group is electron-donating, increasing electron density on the aromatic ring. Lipophilicity: The trimethylphenyl group likely confers higher lipophilicity (logP >2) compared to fluorinated analogs, which may enhance membrane permeability but reduce aqueous solubility.

This contrasts with less bulky analogs like 1251924-17-0 (methylsulfanylphenyl), where the smaller substituent allows greater conformational flexibility .

Biological Implications :

  • Fluorinated analogs (e.g., 870483-31-1, 2199182-62-0) are often used in drug discovery for their metabolic stability and enhanced binding to hydrophobic enzyme pockets .
  • The target compound’s trimethyl group may favor interactions with hydrophobic protein domains, making it suitable for targets requiring strong van der Waals interactions.

Biological Activity

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride (CAS Number: 3751-48-2) is a chemical compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. This compound has garnered interest in various fields due to its unique structural properties and biological activities. Its interactions with biological systems, particularly in pharmacology and therapeutic applications, are noteworthy.

Chemical Structure

The compound is characterized by a specific stereochemistry, denoted as (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid. The presence of the trimethylphenyl group contributes to its distinct biological activity and receptor interactions.

Interaction with Biological Systems

Research indicates that this compound interacts with various biological systems. Notably, it has been shown to engage with somatostatin receptors , which play crucial roles in hormone regulation and neurotransmission. This interaction suggests potential applications in pharmacology and therapeutic development.

Modulation of Receptor Activity

The compound has demonstrated the ability to modulate receptor activity. For instance:

  • Somatostatin Receptor Interaction : It affects the signaling pathways related to hormone release and neurotransmission.
  • Potential Antagonistic Effects : Its structural features may allow it to act as an antagonist for certain receptors involved in metabolic and neurological processes.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is essential. Below is a table highlighting some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochlorideC₉H₁₂ClN₂O₄Contains a nitro group which alters reactivity
2-Amino-3-(4-hydroxycyclohexyl)propionic acidC₉H₁₇NO₃Hydroxyl group enhances solubility
2-Amino-3-(1,2-dihydroquinolin-4-yl)propanoic acidC₁₂H₁₃N₂O₂Features a quinoline moiety influencing bioactivity

The trimethylphenyl substitution pattern in this compound is significant for its biological activity compared to these compounds.

Pharmacological Applications

Several studies have highlighted the potential pharmacological applications of this compound:

  • Neurotransmitter Regulation : The interaction with somatostatin receptors suggests its role in modulating neurotransmitter levels, which could impact conditions like depression or anxiety.
  • Metabolic Disorders : Its ability to influence hormone regulation may provide therapeutic avenues for managing metabolic disorders such as diabetes or obesity.

Experimental Studies

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. For example:

  • Antimicrobial Activity : Some synthesized derivatives demonstrated significant antibacterial effects against specific strains of bacteria . This suggests that modifications to the base structure can enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves protecting the amine group (e.g., using Boc anhydride) to prevent side reactions, followed by coupling with a substituted phenyl precursor. For example, outlines a pathway where amine protection precedes coupling with phenylamine derivatives under anhydrous conditions. Deprotection with HCl yields the hydrochloride salt. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:phenyl precursor) significantly impact purity and yield . Solvent choice (e.g., DMF or THF) also affects reaction kinetics .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the aromatic ring (e.g., 2,4,6-trimethyl groups) and confirms the α-amino acid backbone. Aromatic protons typically resonate at δ 6.8–7.2 ppm, while methyl groups appear as singlets at δ 2.1–2.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves enantiomeric impurities. Retention times correlate with hydrophobicity adjustments from methyl substituents .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 268.1) and detects side products like over-alkylated derivatives .

Q. How should researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at −20°C to prevent hydrolysis of the amine group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. For aqueous solutions, use pH 4–5 buffers to maintain solubility and stability . Avoid prolonged exposure to temperatures >30°C, as thermal decomposition generates unidentified byproducts (TGA data suggests stability up to 150°C) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are validated?

  • Methodological Answer : Enantiomeric excess (ee) ≥98% is achievable via asymmetric hydrogenation using Rh(I) or Ru(II) catalysts with chiral ligands (e.g., BINAP). highlights a 95% ee using Ru-(S)-Xyl-SYNPHOS at 50 psi H₂. Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (85:15) resolves enantiomers, while circular dichroism (CD) at 220–250 nm quantifies optical activity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Answer :

  • Unexpected NMR Splitting : Aromatic methyl groups may exhibit splitting due to hindered rotation. Variable-temperature NMR (VT-NMR) at 50°C reduces splitting by increasing rotational freedom, confirming steric effects from the 2,4,6-trimethylphenyl moiety .
  • MS Adducts : Sodium adducts ([M+Na]⁺) dominate in ESI-MS without ion-pairing agents. Add 0.1% formic acid to suppress adduct formation and enhance [M+H]⁺ signals. Calibration with internal standards (e.g., reserpine) improves quantification accuracy .

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